molecular formula C23H27N3O3S B2441823 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034554-33-9

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2441823
CAS No.: 2034554-33-9
M. Wt: 425.55
InChI Key: YKTXJUHCFOWDKT-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H27N3O3S and its molecular weight is 425.55. The purity is usually 95%.
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Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-15-21(19-9-6-12-30-19)16(2)26(25-15)11-10-24-20(27)14-28-18-8-5-7-17-13-23(3,4)29-22(17)18/h5-9,12H,10-11,13-14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTXJUHCFOWDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)COC2=CC=CC3=C2OC(C3)(C)C)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic molecule notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈N₂O₃S
  • Molecular Weight : 286.37 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties :
    • The compound has shown potential as an indoleamine 2,3-dioxygenase (IDO) inhibitor. IDO is an enzyme that regulates immune responses and is implicated in cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments .
  • Neuroprotective Effects :
    • Preliminary studies suggest that related benzofuran derivatives may possess neuroprotective properties by modulating neurotransmitter systems .
  • Antimicrobial Activity :
    • Compounds with similar structures have been reported to exhibit antimicrobial activity against various pathogens.

The mechanism of action for this compound involves its interaction with specific molecular targets that modulate biochemical pathways. The following mechanisms have been proposed:

  • IDO Inhibition : By inhibiting IDO, the compound may enhance T-cell responses against tumors, leading to increased anti-tumor activity.
  • Receptor Modulation : The thiophene moiety may interact with various receptors in the central nervous system, contributing to its neuroprotective effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits IDO; enhances anti-tumor immunity
NeuroprotectiveModulates neurotransmitter systems; potential protective effects
AntimicrobialExhibits activity against various pathogens

Case Study: IDO Inhibition

A study conducted on structurally similar compounds demonstrated significant inhibition of IDO activity in vitro. The results indicated that these compounds could enhance the effectiveness of existing cancer therapies by improving immune response.

Case Study: Neuroprotective Mechanisms

In a model of neurodegeneration, benzofuran derivatives were shown to reduce oxidative stress and improve neuronal survival rates. This suggests potential applications in treating neurodegenerative diseases .

Scientific Research Applications

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Benzofuran Core : This can be achieved through cyclization reactions.
  • Functionalization : Introduction of the pyrazole and acetamide groups through nucleophilic substitutions.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Industrial Production Methods

For large-scale production, optimized reaction conditions are essential. Microwave-assisted synthesis may be utilized to enhance yield and reduce reaction times.

Therapeutic Applications

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
  • Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties against various pathogens.
  • Anti-inflammatory Properties : Potential applications in reducing inflammation have been suggested based on structural similarities with known anti-inflammatory agents.

Anticancer Activity

A study involving related compounds demonstrated significant tumor growth inhibition in xenograft models, indicating potential therapeutic benefits for this compound in cancer treatment.

Antimicrobial Effects

Research on structurally similar compounds revealed notable antimicrobial activity against bacterial strains, suggesting that this compound may also possess similar properties.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, including:

  • Coupling of dihydrobenzofuran and pyrazole-thiophene moieties : Requires nucleophilic substitution or palladium-catalyzed cross-coupling under inert atmospheres (e.g., nitrogen) .
  • Acetamide bond formation : Typically achieved via activation of the carboxylic acid group (e.g., using HATU or EDC) followed by reaction with the amine-containing intermediate .
  • Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures . Key conditions include temperature control (0–80°C), anhydrous solvents (e.g., DMF, THF), and catalysts like DMAP .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and functional group integration (e.g., dihydrobenzofuran protons at δ 1.5–2.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) and monitors reaction progress .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) stretches .

Q. How can common side reactions during synthesis be mitigated?

  • Oxidation of dihydrobenzofuran : Use antioxidants like BHT or conduct reactions under inert atmospheres .
  • Thiophene ring sulfonation : Avoid strong acids; employ mild acidic conditions (e.g., acetic acid) .
  • Byproduct formation : Optimize stoichiometry (1:1.2 molar ratio for acetamide coupling) and use scavengers (e.g., polymer-bound isocyanate) .

Advanced Research Questions

Q. What strategies optimize reaction yields and scalability?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for coupling efficiency .
  • Flow Chemistry : Continuous-flow systems reduce reaction times and improve heat transfer for exothermic steps (e.g., thiophene functionalization) .
  • Statistical Modeling : Partial least squares (PLS) regression correlates solvent polarity (logP) with yield outcomes .

Q. How can solubility and stability challenges be addressed in formulation studies?

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) .
  • Stability Assessment : Accelerated degradation studies under varying pH (1–9) and temperature (25–60°C) with HPLC monitoring .
  • Lyophilization : For long-term storage, lyophilize in sucrose or mannitol matrices .

Q. What structural analogs inform structure-activity relationship (SAR) studies?

Analog Modification Biological Activity Reference
Pyrazole-thiophene derivativeReplacement of dihydrobenzofuran with benzodioxoleAntiviral (IC₅₀ = 2.1 µM)
Triazolopyrimidine analogSubstitution of acetamide with triazoleAnticancer (GI₅₀ = 5.8 µM)
SAR insights suggest the dihydrobenzofuran moiety enhances metabolic stability, while the thiophene group improves target binding .

Q. How to resolve contradictions in reported biological activity data?

  • Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use positive controls (e.g., doxorubicin) .
  • Target Selectivity : Conduct kinase profiling or proteome-wide screens to identify off-target effects .
  • Metabolite Interference : Use LC-MS/MS to quantify parent compound vs. metabolites in bioactivity assays .

Q. What computational methods predict target interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with kinases (e.g., EGFR) .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Use MOE descriptors (e.g., logP, polar surface area) to correlate structure with activity .

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